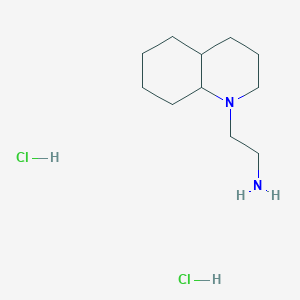

2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride

CAS No.: 1221723-56-3

Cat. No.: VC3361407

Molecular Formula: C11H24Cl2N2

Molecular Weight: 255.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221723-56-3 |

|---|---|

| Molecular Formula | C11H24Cl2N2 |

| Molecular Weight | 255.22 g/mol |

| IUPAC Name | 2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C11H22N2.2ClH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;;/h10-11H,1-9,12H2;2*1H |

| Standard InChI Key | NMSSHLZZVUCCAR-UHFFFAOYSA-N |

| SMILES | C1CCC2C(C1)CCCN2CCN.Cl.Cl |

| Canonical SMILES | C1CCC2C(C1)CCCN2CCN.Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Composition

2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride is characterized by a decahydroquinoline ring system with an ethylamine chain attached to the nitrogen atom in the quinoline ring. The compound exists as a dihydrochloride salt, which enhances its water solubility compared to the free base form. The basic structure consists of a saturated bicyclic system (decahydroquinoline) connected to an ethylamine chain, with the two hydrochloride groups neutralizing the two nitrogen atoms present in the molecule.

The parent compound (without the hydrochloride) has a molecular formula of C11H22N2, while the dihydrochloride salt formula would be C11H22N2·2HCl . This structural configuration contributes to its chemical behavior and biological interactions, particularly with potential receptor binding sites.

Physicochemical Properties

The compound exhibits distinctive physicochemical properties that influence its behavior in biological systems and chemical reactions. The free base form of the compound (2-(Decahydroquinolin-1-yl)ethan-1-amine) has a molecular weight of approximately 182.31 g/mol . The dihydrochloride salt has a higher molecular weight due to the addition of two HCl molecules. According to chemical databases, the compound is identified with the CAS number 1221723-56-3 .

Table 1: Physicochemical Properties of 2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride

The compound's dihydrochloride salt form enhances aqueous solubility, which is advantageous for pharmaceutical formulations and biological testing. This property is particularly important when considering its potential therapeutic applications and bioavailability.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride typically involves multiple chemical reactions starting from readily available precursors. Common starting materials include decahydroquinoline derivatives and various alkylamine compounds. The synthesis generally follows these key steps:

-

Preparation of the decahydroquinoline core structure

-

N-alkylation with an appropriate ethylamine-containing reagent

-

Protection and deprotection steps to ensure selective reactions

-

Conversion to the dihydrochloride salt using hydrogen chloride

The final step involving treatment with hydrogen chloride converts both nitrogen atoms to their corresponding ammonium salts, resulting in the dihydrochloride form. This salt formation improves stability and water solubility compared to the free base.

Chemical Reactivity

As an amine-containing compound, 2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride participates in various chemical reactions typical of secondary and primary amines. The compound contains two distinct nitrogen centers: a secondary amine in the decahydroquinoline ring and a primary amine at the terminal position of the ethyl chain.

Key reactions include:

-

Nucleophilic substitutions, where the nitrogen atoms act as nucleophiles

-

Acylation reactions, particularly at the primary amine site

-

Alkylation reactions that can occur at either nitrogen center

-

Salt formation with acids

-

Complexation with metals through the nitrogen lone pairs

These reaction pathways are valuable in developing derivative compounds with potentially enhanced biological activities or different pharmacological properties. Researchers can exploit these chemical properties to create libraries of analogs for structure-activity relationship studies.

Structure-Activity Relationships

Structural Features Affecting Activity

The biological activity of 2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride is influenced by several key structural features:

Understanding these structure-activity relationships is critical for the rational design of derivatives with enhanced potency, selectivity, or reduced side effects.

Comparison with Related Compounds

Several structurally related compounds provide valuable insights into the potential activities and applications of 2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride. For instance, 2-(Decahydroisoquinolin-2-yl)ethan-1-amine represents an isomeric structure with the nitrogen positioned differently in the bicyclic system . Similarly, 2-(Quinolin-2-yl)ethan-1-amine dihydrochloride features an aromatic quinoline ring instead of the saturated decahydroquinoline .

Table 2: Comparison of 2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride with Related Compounds

| Compound | Structural Difference | Potential Effect on Activity |

|---|---|---|

| 2-(Decahydroisoquinolin-2-yl)ethan-1-amine | Isomeric structure with different N position | May affect receptor binding specificity and affinity |

| 2-(Quinolin-2-yl)ethan-1-amine dihydrochloride | Aromatic vs. saturated ring system | Likely alters lipophilicity, binding mode, and metabolic stability |

These structural variations can significantly impact biological activities, providing valuable information for medicinal chemists seeking to optimize compounds for specific therapeutic targets. The comparison highlights the importance of subtle structural modifications in determining pharmacological properties.

Chemical Analysis and Identification

Analytical Methods

Various analytical techniques can be employed to identify and characterize 2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide detailed structural information about the carbon-hydrogen framework and can confirm the presence of the decahydroquinoline ring and ethylamine chain.

-

Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation pattern, which are characteristic of the compound's structure.

-

Infrared (IR) Spectroscopy: IR can identify functional groups, including the amine functionalities and their salt forms.

-

X-ray Crystallography: For crystalline samples, this method provides definitive three-dimensional structural information.

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantitative analysis.

These complementary techniques provide a comprehensive characterization of the compound, essential for quality control in research and pharmaceutical applications.

Future Research Directions

Areas for Further Investigation

Several promising avenues exist for future research on 2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride:

-

Detailed receptor binding studies to elucidate the specific molecular targets and binding modes

-

In-depth structure-activity relationship studies through the synthesis and testing of structural analogs

-

Investigation of potential therapeutic applications in areas like neuropharmacology, anti-inflammatory therapy, and antiviral treatments

-

Development of improved synthetic routes for more efficient production

-

Computational modeling studies to predict interactions with biological targets

These research directions could substantially advance our understanding of this compound's potential applications and mechanistic details.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume